molecular formula C22H18FN7OS2 B2565433 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 887882-29-3

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2565433
CAS RN: 887882-29-3
M. Wt: 479.55
InChI Key: HZNDUEQRNKASMN-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H18FN7OS2 and its molecular weight is 479.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide involves the use of versatile precursors to generate a wide array of heterocycles. These compounds have been structurally characterized using various spectroscopic methods, including IR, MS, NMR, and X-ray diffraction, providing insights into their chemical properties and potential for further modification (Fadda et al., 2017).

Biological Activities

Anticancer Activity

The anticancer screening of certain analogs has shown promising results against various cancer cell lines. These studies have involved the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, evaluated for their cytotoxic activities toward different cancer cell lines, revealing some derivatives as potent anticancer agents (Abu-Melha, 2021).

Antimicrobial and Antifungal Activities

Compounds containing the thiadiazole moiety have demonstrated antimicrobial and antifungal activities. Microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties has explored their biological activities, including antimicrobial action against various pathogens (Başoğlu et al., 2013).

Glutaminase Inhibition

Studies on BPTES analogs, which include bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide, have focused on inhibiting kidney-type glutaminase (GLS), highlighting the therapeutic potential of GLS inhibition in cancer treatment. These analogs have shown potency and improved drug-like properties compared to BPTES (Shukla et al., 2012).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN7OS2/c1-2-19-26-28-21(33-19)25-18(31)12-32-22-29-27-20(30(22)14-9-7-13(23)8-10-14)16-11-24-17-6-4-3-5-15(16)17/h3-11,24H,2,12H2,1H3,(H,25,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNDUEQRNKASMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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